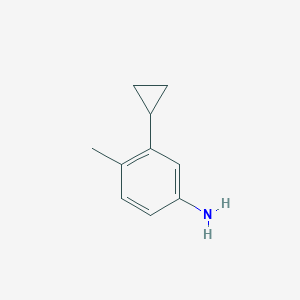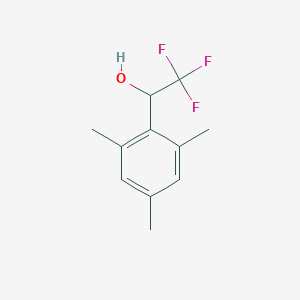
1-(3-Fluoro-2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-2-methylphenyl)piperazine is a chemical compound with the molecular formula C11H15FN2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to a piperazine moiety .
Métodos De Preparación
The synthesis of 1-(3-Fluoro-2-methylphenyl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoro-2-methylphenylamine with piperazine under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing, to ensure high yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental considerations .
Análisis De Reacciones Químicas
1-(3-Fluoro-2-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-(3-Fluoro-2-methylphenyl)piperazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with GABA receptors, leading to modulation of neurotransmitter release and neuronal activity . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
1-(3-Fluoro-2-methylphenyl)piperazine can be compared with other similar compounds, such as:
1-(2-Methylphenyl)piperazine: This compound lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
1-(4-Fluorophenyl)piperazine: The position of the fluorine atom on the phenyl ring can influence the compound’s properties and interactions with biological targets.
1-(3-Chloro-2-methylphenyl)piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C11H15FN2 |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
1-(3-fluoro-2-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15FN2/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 |
Clave InChI |
OYEUPZDUQWDSRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1F)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


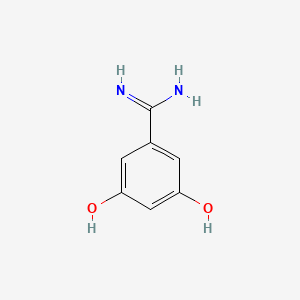
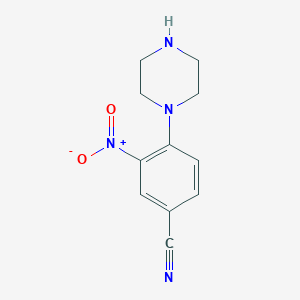

![N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide](/img/structure/B11724293.png)
![4-{2-[2-(Ethoxycarbonyl)cyclopentylidene]hydrazin-1-YL}benzoic acid](/img/structure/B11724296.png)

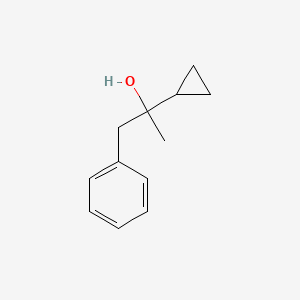

![1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B11724321.png)
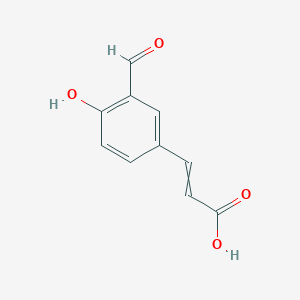
![(Z)-N'-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide](/img/structure/B11724335.png)

